molecular formula C12H23N3 B12869390 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine CAS No. 647854-07-7

5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine

Katalognummer: B12869390
CAS-Nummer: 647854-07-7
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: DOTVALMKKUCUPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C14H26N4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an ethyl-substituted hydrazine with a heptanone derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the molecular context in which the compound is used. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Heptan-4-yl)-1H-pyrazol-3-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    5-Ethyl-1H-pyrazol-3-amine: Lacks the heptan-4-yl group, which may influence its solubility and interaction with molecular targets.

    5-Ethyl-4-(butan-4-yl)-1H-pyrazol-3-amine: Has a shorter alkyl chain, which may impact its physical properties and applications.

Uniqueness

5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine is unique due to the presence of both the ethyl and heptan-4-yl groups, which confer specific chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

647854-07-7

Molekularformel

C12H23N3

Molekulargewicht

209.33 g/mol

IUPAC-Name

5-ethyl-4-heptan-4-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-4-7-9(8-5-2)11-10(6-3)14-15-12(11)13/h9H,4-8H2,1-3H3,(H3,13,14,15)

InChI-Schlüssel

DOTVALMKKUCUPD-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)C1=C(NN=C1N)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.